molecular formula C20H18F3N3O2 B2921707 (3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034422-07-4

(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No. B2921707
CAS RN: 2034422-07-4
M. Wt: 389.378
InChI Key: SZDMCOUTWGBTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom. The compound also has a trifluoro-methoxyphenyl group attached to it.


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various methods such as benzoylation of substituted phenols under low temperature .


Molecular Structure Analysis

Imidazole is known to show two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms . This could also be true for the imidazole ring in this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial Activity

Imidazole derivatives, including the compound , have been extensively studied for their antimicrobial properties. They have shown potential in combating a variety of microbial pathogens. For instance, some benzimidazole derivatives exhibit significant activity against bacteria and parasites . This makes them valuable candidates for developing new antibiotics, especially in the face of rising antibiotic resistance.

Antitubercular Agents

The structural motif of benzimidazole is also found to be effective against Mycobacterium tuberculosis, the causative agent of tuberculosis. Compounds with this core have been synthesized and evaluated for their antitubercular potential, showing promising results in inhibiting the growth of this pathogen .

Anticancer Properties

Benzimidazole derivatives have been investigated for their potential use in cancer therapy. They can interfere with various cellular processes that are crucial for cancer cell survival and proliferation. Some derivatives have been tested against human cancer cell lines, showing antiproliferative activity .

Anti-Inflammatory and Analgesic Applications

The anti-inflammatory and analgesic properties of imidazole derivatives make them suitable for the treatment of inflammatory diseases and pain management. Their mechanism of action often involves the modulation of inflammatory cytokines and pathways .

Antiviral and Antifungal Uses

Imidazole compounds have been reported to possess antiviral and antifungal activities. They can be designed to target specific viral proteins or fungal cell components, thereby inhibiting the replication of viruses or the growth of fungi .

Gastrointestinal Therapeutics

Some imidazole derivatives are used in the treatment of gastrointestinal disorders such as ulcers. They work by inhibiting the secretion of gastric acid or by protecting the stomach lining from damage .

Neurological Disorders

Research has shown that benzimidazole derivatives can have therapeutic effects on neurological disorders. They may act on central nervous system targets, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease .

properties

IUPAC Name

[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-11-24-15-5-3-4-6-16(15)26(11)12-7-8-25(10-12)20(27)13-9-14(21)18(23)19(28-2)17(13)22/h3-6,9,12H,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDMCOUTWGBTNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC(=C(C(=C4F)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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